![molecular formula C33H36N2O4 B15169689 N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide CAS No. 878288-71-2](/img/structure/B15169689.png)
N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N’~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and naphthalene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N’~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide typically involves multiple steps. One common approach is the reaction of cyclopropane-1,1-dicarboxylic acid with (1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propan-1-amine under dehydrating conditions to form the desired amide bonds. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide linkages.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N~1~,N’~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The amide groups can be reduced to amines using reducing agents such as LiAlH4 (lithium aluminum hydride).
Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like HNO3 (nitric acid) or Br2 (bromine).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: HNO3, Br2, FeCl3 (ferric chloride)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
科学的研究の応用
N~1~,N’~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of N1,N’~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB): Known for its use in OLEDs as a hole transport material.
N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD): Also used in OLEDs and organic electronic devices for its hole transport properties.
Uniqueness
N~1~,N’~1~-Bis[(1R)-2-hydroxy-2-methyl
特性
CAS番号 |
878288-71-2 |
|---|---|
分子式 |
C33H36N2O4 |
分子量 |
524.6 g/mol |
IUPAC名 |
1-N,1-N'-bis[(1R)-2-hydroxy-2-methyl-1-naphthalen-1-ylpropyl]cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C33H36N2O4/c1-31(2,38)27(25-17-9-13-21-11-5-7-15-23(21)25)34-29(36)33(19-20-33)30(37)35-28(32(3,4)39)26-18-10-14-22-12-6-8-16-24(22)26/h5-18,27-28,38-39H,19-20H2,1-4H3,(H,34,36)(H,35,37)/t27-,28-/m1/s1 |
InChIキー |
NOUPQEPMCMYOLS-VSGBNLITSA-N |
異性体SMILES |
CC(C)([C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3(CC3)C(=O)N[C@H](C4=CC=CC5=CC=CC=C54)C(C)(C)O)O |
正規SMILES |
CC(C)(C(C1=CC=CC2=CC=CC=C21)NC(=O)C3(CC3)C(=O)NC(C4=CC=CC5=CC=CC=C54)C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


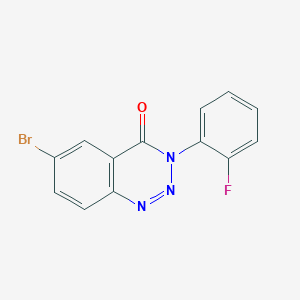
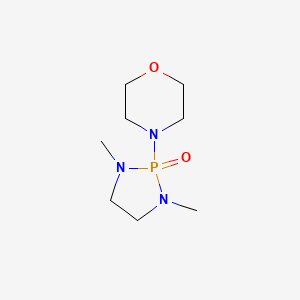
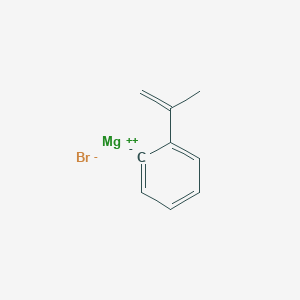
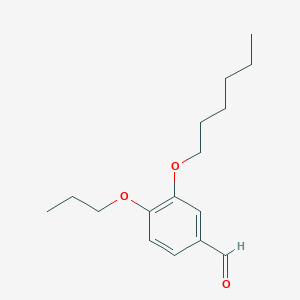
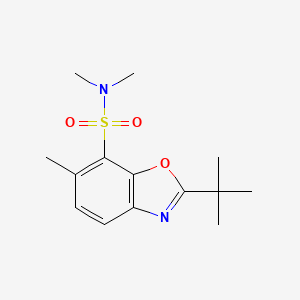
![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine](/img/structure/B15169636.png)
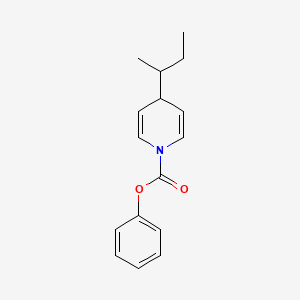
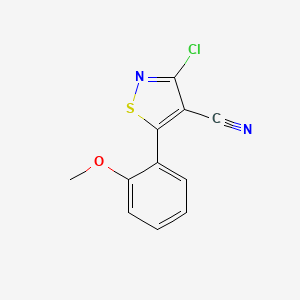
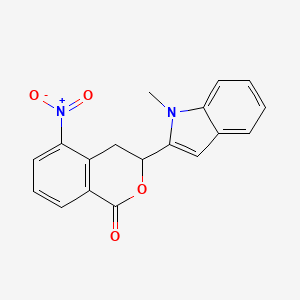
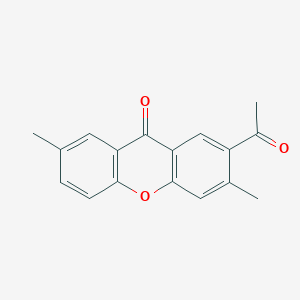
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,5-dimethoxyphenyl)-3-methyl-](/img/structure/B15169655.png)
![S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate](/img/structure/B15169661.png)
![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde](/img/structure/B15169685.png)
![4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B15169692.png)
